

Experimental setup for ALD using Tris(dimethylamido)aluminum(III)

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Compound of Interest

Compound Name: *Tris(dimethylamido)aluminum(III)*

Cat. No.: *B1591162*

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Application Notes and Protocols for Researchers

This document provides detailed application notes and experimental protocols for the use of **Tris(dimethylamido)aluminum(III)**, commonly known as TDMAA, as a precursor in Atomic Layer Deposition (ALD) for the synthesis of high-purity aluminum oxide (Al_2O_3) and aluminum nitride (AlN) thin films.

Introduction

Atomic Layer Deposition (ALD) is a thin-film deposition technique renowned for its ability to produce highly conformal and uniform films with precise thickness control at the atomic level. The choice of precursor is critical to the quality of the deposited film.

Tris(dimethylamido)aluminum(III) ($\text{Al}(\text{N}(\text{CH}_3)_2)_3$ or TDMAA) has emerged as a valuable alternative to the more conventional trimethylaluminum (TMA) precursor. A key advantage of TDMAA is the absence of direct aluminum-carbon bonds, which can significantly reduce carbon impurities in the resulting films, a common issue when using TMA.^{[1][2]} TDMAA's high volatility, good thermal stability, and high reactivity at low temperatures make it an excellent candidate for depositing both aluminum oxide and aluminum nitride films for various applications in microelectronics and materials science.^{[3][4][5]}

Precursor: Tris(dimethylamido)aluminum(III) (TDMAA)

TDMAA is a white to yellow crystalline solid organoaluminum compound that is highly sensitive to moisture and air.^[6] It is essential to handle this precursor under an inert atmosphere (e.g., nitrogen or argon) to maintain its stability and purity.^[6]

Property	Value	Reference
Chemical Formula	$C_6H_{18}AlN_3$	^[6]
Molecular Weight	159.21 g/mol	^[6]
Appearance	White to yellow crystals	^[6]
Melting Point	82-84 °C	^[6] ^[7]
Purity	≥ 98%	^[6]
Aluminum Content	16.6-17.3%	^[6]

Safety Precautions and Handling

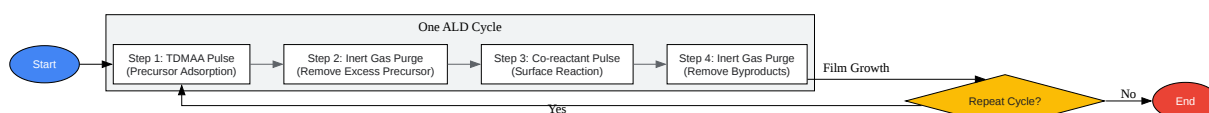
TDMAA is a flammable, corrosive, and water-reactive compound.^[6]^[7] It can cause severe skin burns and eye damage.^[8] Strict adherence to safety protocols is mandatory.

- **Personal Protective Equipment (PPE):** Always wear flame-resistant clothing, chemical-resistant gloves, and safety goggles or a face shield.^[6]^[9]
- **Handling:** All handling must be performed in a glovebox or under an inert gas atmosphere (e.g., nitrogen, argon).^[6]^[7] The workspace should be kept dry.^[7]
- **Storage:** Store in a tightly sealed, moisture-free container in a dry, cool, and well-ventilated area, away from heat and sources of ignition.^[6]^[9]
- **Spills:** In case of a spill, do not use water.^[7] Sweep up the solid material and place it into a suitable container for disposal. Avoid generating dust.^[9]^[10]

- First Aid: In case of skin contact, brush off loose particles and immediately flush with water.
[8] For eye contact, rinse cautiously with water for several minutes.[9] In case of inhalation, move the person to fresh air.[6] In all cases of exposure, seek immediate medical attention.
[9]

Experimental Workflow and Setup

The ALD process consists of sequential, self-limiting surface reactions. A typical ALD cycle involves four distinct steps: precursor pulse, inert gas purge, co-reactant pulse, and a final inert gas purge. This cycle is repeated to grow a film of the desired thickness.



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A typical workflow for an Atomic Layer Deposition (ALD) cycle.

Experimental Protocols

The following protocols outline the deposition of aluminum oxide and aluminum nitride films using TDMAA. Parameters may need to be optimized based on the specific ALD reactor configuration.

This protocol describes the thermal deposition of Al_2O_3 using TDMAA and water (H_2O) as the co-reactant.

Methodology:

- Load the substrate into the ALD reactor chamber.
- Heat the substrate to the desired deposition temperature (e.g., 250 °C).

- Heat the TDMAA precursor in a bubbler to a stable temperature (e.g., 90 °C) to ensure sufficient vapor pressure.
- Initiate the ALD cycles. a. Pulse TDMAA vapor into the chamber. b. Purge the chamber with an inert gas (e.g., N₂) to remove unreacted precursor and byproducts. c. Pulse H₂O vapor into the chamber to react with the surface-adsorbed TDMAA. d. Purge the chamber again with inert gas.
- Repeat the cycle until the target film thickness is achieved.

Parameter	Value	Reference
Precursor	Tris(dimethylamido)aluminum(I II) (TDMAA)	[1]
Co-reactant	Deionized Water (H ₂ O)	[1]
Substrate Temperature	250 °C	[1]
TDMAA Bubbler Temperature	90 °C	[1]
TDMAA Pulse Time	4 s (saturating)	[1]
H ₂ O Pulse Time	Varies by reactor (e.g., 0.06 s)	[11]
Purge Gas	High-purity Nitrogen (N ₂)	[1]
Purge Time	Varies by reactor (e.g., 5-20 s)	[11][12]

This protocol uses a nitrogen plasma as the co-reactant to deposit AlN, which can offer benefits such as lower deposition temperatures and different film properties compared to thermal processes.

Methodology:

- Load the substrate into the PE-ALD reactor.
- Heat the substrate to the deposition temperature (e.g., 250 °C).
- Heat the TDMAA bubbler to 90 °C.

- Begin the PE-ALD cycles. a. Pulse TDMAA vapor into the chamber. b. Purge the chamber with inert gas. c. Introduce nitrogen gas and ignite the plasma to create reactive nitrogen species. d. Purge the chamber with inert gas.
- Repeat the cycle for the desired film thickness.

Parameter	Value	Reference
Precursor	Tris(dimethylamido)aluminum(I II) (TDMAA)	[1]
Co-reactant	Nitrogen (N ₂) Plasma	[1]
Substrate Temperature	250 °C	[1]
TDMAA Bubbler Temperature	90 °C	[1]
TDMAA Pulse Time	4 s (saturating)	[1]
Plasma Gas	Nitrogen (N ₂) / Argon (Ar) mixture	[2]
Plasma Power	2400 - 2800 W	[1][2]
Plasma Pulse Time	8 s	[1]
Purge Gas	High-purity Nitrogen (N ₂) or Argon (Ar)	[1]

This protocol details the thermal deposition of AlN using TDMAA and ammonia (NH₃) as the nitrogen source.

Methodology:

- Load the substrate into the ALD reactor.
- Heat the substrate to the deposition temperature within the ALD window (e.g., 150-300 °C).
- Heat the TDMAA bubbler to a suitable temperature (e.g., 120 °C).

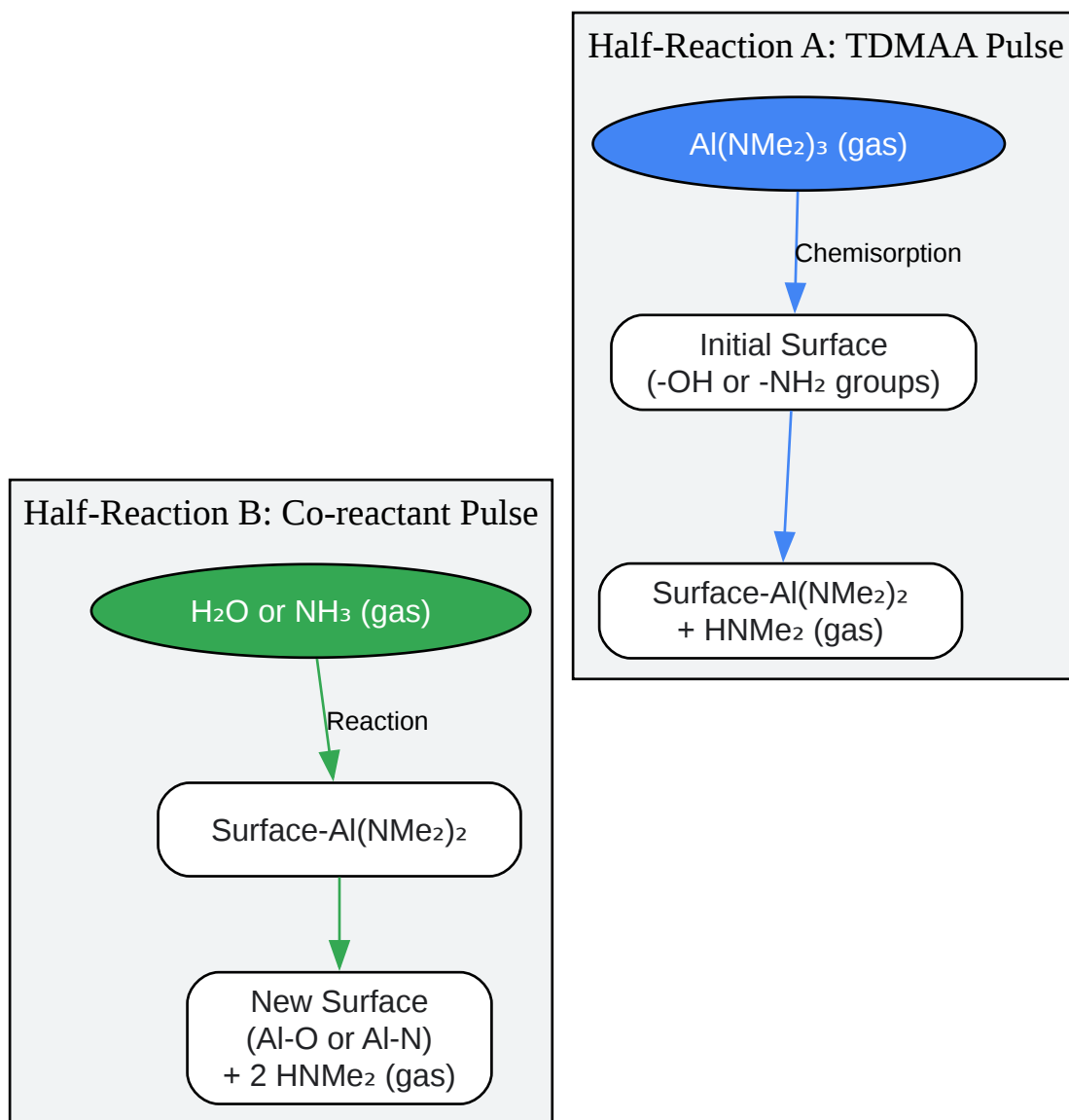
- Execute the ALD cycles. a. Pulse TDMAA vapor into the chamber. b. Purge with inert gas. c. Pulse NH_3 gas into the chamber. d. Purge with inert gas.
- Repeat the cycle until the desired thickness is achieved.

Parameter	Value	Reference
Precursor	Tris(dimethylamido)aluminum(I II) (TDMAA)	[2]
Co-reactant	Ammonia (NH_3)	[2]
Substrate Temperature	150 - 300 °C	[2]
TDMAA Bubbler Temperature	120 °C	[2]
TDMAA Pulse Time	4 s	[2]
NH_3 Pulse Time	12 s	[2]
Purge Gas	High-purity Nitrogen (N_2)	[2]
Chamber Pressure	4 mbar	[2]

Reaction Mechanisms

The ALD process relies on self-limiting surface reactions. During the TDMAA pulse, the precursor chemisorbs onto the substrate surface. In the subsequent co-reactant pulse, the ligands from the adsorbed precursor are removed, completing one monolayer of the desired material.

For AlN deposition with NH_3 , the primary reactions are transamination and hydrogenation, which facilitate the ligand exchange.[\[3\]](#)



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Generalized surface reaction pathways for ALD using TDMAA.

Summary of Quantitative Data

The use of TDMAA allows for the deposition of high-purity films with consistent growth rates.

Film Type	Deposition Method	Temperature	Growth Per Cycle (GPC)	Film Purity (Carbon Impurity)	Reference
Al ₂ O ₃	Thermal (TDMAA + H ₂ O)	250 °C	Not specified	~1.4%	[5]
AlN	PE-ALD (TDMAA + N ₂ Plasma)	250 °C	0.8 Å/cycle	~1%	[1]
AlN	ALA (TDMAA + N ₂ H ₄ + Ar Plasma)	400 °C	Not specified	<2%	[12]

Note: The film grown via PE-ALD was identified as an aluminum oxynitride due to oxygen presence, though carbon content remained low.[1][5]

Conclusion

Tris(dimethylamido)aluminum(III) is a highly effective precursor for the ALD of aluminum-based thin films. Its primary advantage lies in the deposition of films with significantly lower carbon contamination compared to traditional alkyl-aluminum precursors like TMA.[1] The protocols provided herein offer a starting point for researchers to develop high-quality Al₂O₃ and AlN films for applications demanding high purity and precision. Proper safety measures must be rigorously followed when handling this reactive compound.

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